(4-Nitrophenyl)methanesulfonyl fluoride
Description
Foundational Significance and Academic Context
The foundational significance of (4-Nitrophenyl)methanesulfonyl fluoride (B91410) lies in its utility as a chemical probe for studying enzyme mechanisms and as a precursor for more complex bioactive molecules. The sulfonyl fluoride group is a key electrophilic "warhead" that can form stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.orgnih.gov This reactivity has been harnessed to irreversibly inhibit enzymes and to map the binding sites of proteins. nih.govrsc.org
The presence of the 4-nitrophenyl group further enhances its utility. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the sulfonyl fluoride, making it more reactive towards nucleophilic attack. nih.gov This electronic feature allows for the tuning of reactivity within a series of related compounds. Moreover, the nitrophenyl group can be readily modified or replaced, providing a versatile scaffold for the synthesis of a diverse range of chemical probes and potential drug candidates.
Historical Perspective on Discovery and Initial Academic Reporting
The initial academic reports on related compounds, such as phenylmethanesulfonyl fluoride (PMSF), demonstrated their utility in inactivating enzymes like chymotrypsin. nih.gov The introduction of substituents on the phenyl ring, such as the nitro group, was a logical progression to modulate the reactivity and specificity of these inhibitors. The synthesis of various substituted arylsulfonyl fluorides has been explored through different methodologies, including organophotocatalytic fluorosulfonylation of diaryliodonium salts, highlighting the ongoing interest in this class of compounds. acs.org
Chemical Classification and Structural Context within Sulfonyl Fluorides
(4-Nitrophenyl)methanesulfonyl fluoride belongs to the class of organic compounds known as sulfonyl fluorides. Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine atom, and a methylene (B1212753) group, which is in turn attached to a 4-nitrophenyl ring.
The general structure of a sulfonyl fluoride is R-SO2F. In the case of this compound, the 'R' group is a 4-nitrobenzyl group. This places it within the sub-category of benzylsulfonyl fluorides. The key functional group is the sulfonyl fluoride (-SO2F), which is responsible for its characteristic reactivity. Sulfonyl fluorides are known for their "Goldilocks" reactivity, being stable enough for handling and in aqueous environments, yet reactive enough to covalently modify target proteins. nih.gov This balance of stability and reactivity makes them privileged warheads in chemical biology and drug discovery. nih.gov
The reactivity of the sulfonyl fluoride warhead can be influenced by the nature of the 'R' group. Electron-withdrawing groups, like the nitro group in this compound, enhance the electrophilicity of the sulfur atom, making the compound a more potent covalent modifier compared to analogues with electron-donating groups.
| Property | Value |
| Molecular Formula | C7H6FNO4S |
| Molecular Weight | 219.19 g/mol |
| Appearance | Solid (predicted) |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 218.99978 g/mol |
| Monoisotopic Mass | 218.99978 g/mol |
| Topological Polar Surface Area | 84.6 Ų |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
| Complexity | 344 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSZNRBZGINFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for (4-Nitrophenyl)methanesulfonyl Fluoride (B91410)
Established routes to (4-Nitrophenyl)methanesulfonyl fluoride typically rely on sequential, well-understood chemical reactions. These pathways offer reliability and are built upon foundational organic chemistry principles, making them common in laboratory settings.
Multi-step syntheses are the most documented approaches for preparing this compound. These pathways often commence with readily available starting materials and proceed through key strategic intermediates.
A primary multi-step route begins with 4-nitrotoluene (B166481). The synthesis unfolds through the following stages:
Benzylic Bromination: The methyl group of 4-nitrotoluene is first functionalized, typically via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator, to yield 4-nitrobenzyl bromide wikipedia.org.
Thiol/Disulfide Formation: The resulting bromide is then converted into a sulfur-containing intermediate. This can be achieved by reaction with a sulfur nucleophile like sodium thiosulfate (B1220275) followed by hydrolysis to form (4-nitrophenyl)methanethiol, or it can be converted to the corresponding bis(4-nitrobenzyl) disulfide google.com.
Oxidative Chlorination: The thiol or disulfide is subjected to oxidative chlorination. Reagents such as chlorine gas in an aqueous medium are used to convert the sulfur intermediate into (4-nitrophenyl)methanesulfonyl chloride.
Halogen Exchange (Halex) Reaction: The final step is the conversion of the sulfonyl chloride to the target sulfonyl fluoride. This is a nucleophilic substitution reaction where the chloride is displaced by a fluoride anion. Common fluorinating agents for this transformation include potassium fluoride (KF) or potassium bifluoride (KHF₂) in various solvents google.com.
An alternative and more direct multi-step pathway involves the direct use of (4-Nitrophenyl)methanesulfonyl chloride as the key intermediate bldpharm.com. This precursor is then converted to this compound via a halogen exchange reaction, as described in the final step above. The choice of fluorinating agent and reaction conditions is critical for optimizing yield and purity.
Table 1: Comparison of Multi-Step Synthetic Pathways
| Pathway | Key Precursor(s) | Key Reactions | General Advantages | General Challenges |
|---|---|---|---|---|
| From 4-Nitrotoluene | 4-Nitrotoluene, (4-Nitrophenyl)methanethiol | Benzylic Bromination, Thiolation, Oxidative Chlorination, Halex | Starts from a low-cost, bulk chemical. | Multiple steps can lower overall yield; involves hazardous reagents. |
| From Sulfonyl Chloride | (4-Nitrophenyl)methanesulfonyl chloride | Halogen Exchange (Halex) | Fewer steps if the precursor is available. | Availability and cost of the sulfonyl chloride precursor. |
One potential direct route is the manganese-catalyzed C-H fluorination of 4-nitrotoluene nih.gov. This method uses a manganese-salen catalyst and a nucleophilic fluoride source (e.g., AgF or triethylamine (B128534) trihydrofluoride) to directly convert a benzylic C-H bond into a C-F bond nih.govspringernature.com. While powerful, the application to form a sulfonyl fluoride would require a subsequent sulfur dioxide insertion and fluorination, or a related fluorosulfonylation protocol. Direct radical fluorosulfonylation of C-H bonds is an emerging area that could offer a more streamlined process in the future rsc.org.
Another approach involves the use of Grignard reagents. A Grignard reagent could theoretically be prepared from 4-nitrobenzyl bromide and reacted with sulfuryl fluoride (SO₂F₂) to form the target compound researchgate.net. However, the presence of the electrophilic nitro group can complicate the formation and stability of the Grignard reagent.
Process intensification strategies, such as developing one-pot syntheses , are highly desirable. For instance, a one-pot conversion of thiols or disulfides to sulfonyl fluorides without isolating the intermediate sulfonyl chloride has been reported for various substrates and represents a significant improvement over traditional multi-step methods acs.org.
Precursor Chemistry and Starting Material Optimization
The success of any synthetic route heavily depends on the quality and reactivity of the precursors.
4-Nitrotoluene: As a primary feedstock, 4-nitrotoluene is an inexpensive and readily available bulk chemical wikipedia.orgnih.gov. Optimization of its use involves ensuring high conversion in the initial functionalization step (e.g., bromination or sulfonation) to avoid purification challenges downstream wikipedia.orggoogle.com.
(4-Nitrophenyl)methanesulfonyl chloride: This is the most direct precursor to the final product via a Halex reaction bldpharm.com. Optimization focuses on the efficiency and completeness of the subsequent fluorination step. The choice of fluorinating agent is critical; spray-dried potassium fluoride is often preferred for its high surface area and reactivity. Phase-transfer catalysts can also be employed to enhance the reaction rate in biphasic systems rsc.org.
Sulfur and Fluorine Sources: For syntheses starting further back, the choice of sulfur and fluorine sources is key. Thiols and disulfides are stable and accessible sulfur precursors osaka-u.ac.jp. For fluorination, a range of reagents from simple alkali metal fluorides (KF, CsF) to more complex reagents like diethylaminosulfur trifluoride (DAST) or Xtalfluor-E® can be used, depending on the specific transformation (e.g., deoxyfluorination vs. Halex) nih.govrsc.orgtcichemicals.com. Optimization involves balancing cost, reactivity, safety, and ease of handling.
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles are being applied to the synthesis of sulfonyl fluorides, including the target compound.
Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives. Research has demonstrated that the nucleophilic fluorination of sulfonyl chlorides can be successfully performed in water using surfactant-based catalytic systems, which significantly reduces the environmental impact digitellinc.comrsc.org.
Atom Economy and Waste Reduction: One-pot syntheses that convert thiols or disulfides directly to sulfonyl fluorides are a prime example of process intensification that improves atom economy and reduces waste by eliminating intermediate isolation and purification steps acs.org.
Use of Safer Reagents: There is a move towards using safer and more sustainable reagents. For example, protocols using potassium fluoride as the sole fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a green oxidant have been developed for converting thiols to sulfonyl fluorides acs.org. This avoids the use of highly toxic reagents like gaseous chlorine or difficult-to-handle fluorinating agents. A recently developed method uses a reagent known as SHC5® with potassium fluoride to convert thiols and disulfides to sulfonyl fluorides, producing only non-toxic salt byproducts osaka-u.ac.jpsciencedaily.com.
Table 2: Application of Green Chemistry Principles
| Green Principle | Application in Sulfonyl Fluoride Synthesis | Example/Benefit |
|---|---|---|
| Prevention | One-pot procedures to minimize waste from intermediate workups. acs.org | Reduces solvent usage and purification steps. |
| Safer Solvents | Using water as the reaction medium. digitellinc.comrsc.org | Eliminates hazardous organic solvents, improving process safety. |
| Safer Chemicals | Using KF as the fluorine source and NaOCl as a green oxidant. acs.org | Avoids highly toxic reagents like Cl₂ gas or complex fluorinating agents. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature. acs.org | Reduces energy costs associated with heating and cooling. |
Industrial and Laboratory Scale-Up Considerations
Transitioning a synthesis from the laboratory bench to an industrial scale introduces a new set of challenges and considerations.
Cost and Availability of Reagents: For large-scale production, the cost of starting materials is paramount. Routes beginning with inexpensive feedstocks like 4-nitrotoluene are generally preferred. Similarly, using low-cost reagents like potassium fluoride and common oxidants is more economically viable than using complex, multi-step catalysts or expensive fluorinating agents osaka-u.ac.jpsciencedaily.com.
Process Safety and Handling: The hazards associated with reagents and intermediates must be carefully managed. For example, the use of gaseous chlorine or highly reactive fluorinating agents requires specialized equipment and handling protocols. Newer methods that utilize stable solid reagents or generate reactive species in situ are advantageous for improving safety osaka-u.ac.jpsciencedaily.com.
Purification and Product Isolation: The ease of product isolation is a critical factor in the scalability of a process. Methods that yield products pure enough for use after a simple filtration or extraction are highly desirable as they avoid costly and time-consuming chromatographic purification rsc.org.
Reaction Conditions: Extreme temperatures or pressures can be expensive to maintain on an industrial scale. Therefore, processes that operate under mild conditions (ambient temperature and pressure) are generally favored.
Throughput and Efficiency: Gram-scale synthesis has been demonstrated for several sulfonyl fluoride preparation methods, indicating their potential for scale-up acs.orgnih.govresearchgate.net. Continuous flow reactors are also being explored for the synthesis of related nitroaromatic compounds, offering benefits in terms of safety, control, and throughput, which could be applicable here.
Reactivity, Reaction Mechanisms, and Chemical Transformations
Fundamental Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of (4-Nitrophenyl)methanesulfonyl fluoride (B91410) is dominated by the highly electrophilic nature of its sulfur center. This characteristic is primarily influenced by the strong electron-withdrawing effects of the two sulfonyl oxygen atoms, the fluorine atom, and the 4-nitrophenyl group.
The core reactivity of (4-Nitrophenyl)methanesulfonyl fluoride involves the attack of nucleophiles at the electron-deficient sulfur atom. The presence of the 4-nitrophenyl group, a potent electron-withdrawing substituent, significantly enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic substitution. Generally, nucleophilic substitution at a sulfonyl sulfur can proceed through different mechanisms, including a concerted SN2-type displacement or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate nih.govnih.gov.
The choice of mechanism is influenced by the nucleophile, the leaving group, and the substituents on the sulfonyl group rsc.org. For sulfonyl fluorides, the reaction with nucleophiles is often termed a sulfur(VI) fluoride exchange (SuFEx) process nih.gov. While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, this balanced reactivity makes them valuable tools, particularly in biological systems where stability to hydrolysis is crucial nih.govsemanticscholar.orgox.ac.uk. The reaction with various nucleophilic amino acid residues, including lysine (B10760008), tyrosine, histidine, and serine, underscores its utility as a covalent probe in chemical biology nih.govnih.gov.
| Property | Arenesulfonyl Fluoride | Arenesulfonyl Chloride |
|---|---|---|
| Reactivity towards Nucleophiles | Moderate | High |
| Hydrolytic Stability | High semanticscholar.org | Low nih.gov |
| Common Reaction Mechanism | SN2-type or Addition-Elimination (SuFEx) nih.gov | SN2-type or Addition-Elimination nih.gov |
| Suitability for Biological Applications | High, due to stability nih.gov | Limited, due to high reactivity and instability nih.gov |
Role as a Sulfonylating and Sulfonylation Transfer Agent
As a potent electrophile, this compound serves as an effective agent for transferring the (4-nitrophenyl)methanesulfonyl group to various nucleophilic substrates. This process, known as sulfonylation, is a key transformation in organic synthesis.
The sulfonylation of organic substrates such as alcohols, phenols, and amines by this compound follows the nucleophilic substitution pathways described previously. The nucleophilic atom (e.g., oxygen in an alcohol or nitrogen in an amine) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new sulfur-oxygen or sulfur-nitrogen bond.
In biological contexts, such as the sulfonylation of a lysine residue in an enzyme's active site, the mechanism is facilitated by the highly organized environment of the protein binding pocket. This environment can enhance the electrophilicity of the sulfonyl group and favor the expulsion of the fluoride leaving group nih.gov. The process can proceed either through a direct substitution or via an intermediate where the nucleophile adds to the sulfur center before the fluoride is eliminated nih.gov.
The primary application of this compound as a sulfonylating agent is in the synthesis of sulfonamides and sulfonate esters from amines and alcohols, respectively ccspublishing.org.cn. Its balanced reactivity and stability make it a preferred reagent over more reactive sulfonyl chlorides in many contexts, especially in complex molecule synthesis and chemical biology applications ox.ac.ukccspublishing.org.cn.
The scope of this reagent includes the modification of a wide range of nucleophiles. However, its reactivity is tempered compared to sulfonyl chlorides, which can be a limitation when rapid or low-temperature reactions are required nih.gov. Sterically hindered nucleophiles may also react slowly or not at all. Despite these limitations, the stability and selectivity of sulfonyl fluorides have made them indispensable tools semanticscholar.org.
| Nucleophilic Functional Group | Product | General Applicability |
|---|---|---|
| Primary/Secondary Amines (R-NH2, R2NH) | Sulfonamides | Widely applicable ccspublishing.org.cn |
| Alcohols/Phenols (R-OH, Ar-OH) | Sulfonate Esters | Widely applicable ccspublishing.org.cn |
| Thiols (R-SH) | Thiosulfonates | Applicable |
| Amino Acid Residues (Lys, Tyr, Ser, His) | Covalently Modified Proteins | Key tool in chemical biology nih.govnih.gov |
Participation in Cascade and Multicomponent Reactions
While sulfonyl fluorides as a class of compounds have been utilized in multicomponent and cascade reactions, specific documented examples featuring this compound are not prevalent in the surveyed literature. The established reactivity of the sulfonyl fluoride group, however, suggests its potential for incorporation into such complex transformations. For instance, a three-component reaction involving β-keto sulfonyl fluorides, arynes, and DMF to synthesize sulfocoumarins has been reported, demonstrating the utility of the sulfonyl fluoride moiety in multicomponent synthesis researchgate.net. The electrophilic nature of the sulfur center in this compound makes it a plausible candidate for being trapped by a nucleophile generated in situ during a cascade sequence, thereby enabling the rapid construction of complex molecular architectures.
Catalytic Roles and Mediating Properties (e.g., as a component in a catalytic system)
This compound serves as a reactant in Lewis acid-catalyzed Sulfur Fluoride Exchange (SuFEx) reactions for the formation of sulfonamides. Research has demonstrated its utility in these reactions, particularly in the context of catalysis by metal Lewis acids such as Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂).
In a notable study, the reaction of this compound with N-trimethylsilyl-morpholine (TMS-morpholine) was investigated to synthesize the corresponding sulfonamide. It was observed that this transformation proceeds to completion, affording the sulfonamide product in quantitative yield. Interestingly, for this specific substrate, the reaction proceeds efficiently both in the presence and absence of the calcium catalyst. This suggests that the inherent reactivity of this compound is significantly enhanced by the electron-withdrawing nitro group, which facilitates the SuFEx reaction even without catalytic activation researchgate.netacs.orgnih.gov.
The proposed catalytic cycle for the Lewis acid-catalyzed SuFEx reaction involves the activation of the sulfonyl fluoride by the Lewis acid, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by a silylated amine. Preliminary mechanistic studies, including ¹⁹F NMR spectroscopy of the reaction between this compound and TMS-morpholine, have provided evidence for the formation of trimethylsilyl (B98337) fluoride (TMSF). This observation supports the hypothesis that the silicon atom acts as a fluoride trap, which may contribute to the turnover of the catalyst acs.orgnih.gov.
While the reaction of this compound itself proceeds readily, the broader utility of the catalytic system is evident with less activated sulfonyl fluorides. For instance, the reaction of 2-phenylethane-1-sulfonyl fluoride with TMS-morpholine shows a significant increase in yield from 38% without a catalyst to 81% in the presence of 10 mol % Ca(NTf₂)₂ acs.orgnih.gov. This highlights the role of the Lewis acid catalyst in activating the S-F bond for nucleophilic substitution, a role that is less critical for the highly activated this compound.
The data from these studies underscores the participation of this compound as a competent substrate in SuFEx chemistry and its utility in mechanistic investigations of these catalytic systems.
| Substrate | Amine | Catalyst | Product | Yield |
|---|---|---|---|---|
| This compound | TMS-morpholine | None | 4-(morpholine-4-sulfonylmethyl)-1-nitrobenzene | Quantitative |
| This compound | TMS-morpholine | Ca(NTf₂)₂ | 4-(morpholine-4-sulfonylmethyl)-1-nitrobenzene | Quantitative |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of (4-Nitrophenyl)methanesulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.
High-Resolution 1H, 13C, and 19F NMR Analysis
High-resolution 1D NMR spectroscopy provides precise information about the chemical environment, connectivity, and number of each type of hydrogen, carbon, and fluorine atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (4-Nitrophenyl)methanesulfonyl fluoride in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) displays distinct signals for the aromatic and benzylic protons. The aromatic protons appear as two multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring with a strong electron-withdrawing nitro group. The benzylic protons of the CH₂SO₂F group are observed as a doublet, with the splitting caused by coupling to the adjacent fluorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The spectrum shows four signals for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro group and the methanesulfonyl fluoride substituent. The benzylic carbon signal appears as a doublet due to coupling with the directly attached fluorine atom of the sulfonyl fluoride group, a key feature confirming the structure. nih.gov
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for characterizing this molecule. It shows a single signal, confirming the presence of one fluorine environment. The chemical shift of this signal is characteristic of a sulfonyl fluoride group. In proton-coupled ¹⁹F NMR, this signal would appear as a triplet due to coupling with the two adjacent benzylic protons. The yield of synthesis for this compound has been determined using ¹⁹F{¹H} NMR spectroscopy of the crude reaction mixture. semanticscholar.org Furthermore, the reaction of this compound has been monitored by ¹⁹F NMR spectroscopy. acs.org
Interactive Data Table: NMR Data for this compound in DMSO-d₆ nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.33–8.31 | m | 2 x Ar-H | |
| ¹H | 8.02–7.76 | m | 2 x Ar-H | |
| ¹H | 5.60 | d | 5.6 | CH₂ |
| ¹³C | 148.1 | Ar-C (C-NO₂) | ||
| ¹³C | 134.2 | Ar-C | ||
| ¹³C | 132.4 | Ar-C | ||
| ¹³C | 124.1 | Ar-C | ||
| ¹³C | 54.3 | d | 15.2 | CH₂ |
| ¹⁹F | 52.6 | SO₂F |
Note: 'm' denotes multiplet, 'd' denotes doublet. Ar-H refers to aromatic protons. Ar-C refers to aromatic carbons.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
While one-dimensional NMR provides fundamental structural information, two-dimensional NMR experiments would be employed for a more detailed and unambiguous assignment of all proton and carbon signals, especially for the distinct aromatic protons. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would establish the one-bond and multiple-bond correlations between proton and carbon atoms, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of atoms.
As of the latest literature search, specific 2D NMR studies conducted on this compound have not been reported.
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR could provide valuable insights into the molecular conformation and packing in the crystalline form, which may differ from the solution state. It can also be used to determine internuclear distances and the orientation of different molecular fragments.
There are no specific solid-state NMR studies reported for this compound in the reviewed scientific literature.
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the molecular structure and insights into intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study of this compound would provide the absolute structure, including bond lengths, bond angles, and torsion angles. This would allow for a detailed conformational analysis of the molecule, such as the orientation of the nitro group relative to the aromatic ring and the conformation around the C-S bond.
A search of the Cambridge Structural Database (CSD) and the general scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.
Analysis of Crystal Packing and Intermolecular Interactions
In the absence of a specific crystal structure for this compound, general principles of intermolecular interactions in related compounds can be considered. In the solid state, the crystal packing would likely be dominated by a combination of intermolecular interactions. These could include hydrogen bonding, although the molecule lacks classical hydrogen bond donors. Weak C-H···O and C-H···F hydrogen bonds may be present. Pi-pi stacking interactions between the electron-deficient nitro-aromatic rings could also play a significant role in the crystal lattice. Furthermore, dipole-dipole interactions involving the highly polar nitro and sulfonyl fluoride groups would be expected to influence the molecular packing. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a detailed picture of the molecular structure of this compound by probing the various vibrational modes of its constituent chemical bonds and functional groups. Although a complete experimental IR and Raman spectrum for this specific compound is not widely published, the characteristic vibrational frequencies can be reliably predicted based on extensive data from analogous compounds containing the 4-nitrophenyl moiety and sulfonyl fluoride groups.
The key vibrational modes are associated with the nitro group (NO₂), the sulfonyl fluoride group (SO₂F), the phenyl ring, and the methylene (B1212753) bridge (-CH₂-). The symmetric and asymmetric stretching vibrations of the nitro group are particularly strong and characteristic. In related nitro-aromatic compounds, the asymmetric NO₂ stretching vibration typically appears in the range of 1580–1485 cm⁻¹, while the symmetric stretch is found between 1370–1320 cm⁻¹. researchgate.net For instance, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the asymmetric and symmetric NO₂ stretching modes are observed at 1548 cm⁻¹ (IR) / 1541 cm⁻¹ (Raman) and 1340 cm⁻¹ (Raman), respectively. esisresearch.org
The SO₂F group also gives rise to distinct stretching vibrations. The C-S stretching vibration in nitro aromatic compounds is typically observed near 1010 cm⁻¹. researchgate.net The S=O symmetric and asymmetric stretches are expected in the regions of 1170-1210 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The S-F stretch is anticipated to appear in the lower frequency region of the spectrum.
The aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.
A summary of the expected characteristic vibrational frequencies for this compound, based on data from related molecules, is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | Nitro | 1580 - 1485 | Strong |
| Symmetric NO₂ Stretch | Nitro | 1370 - 1320 | Strong |
| Asymmetric SO₂ Stretch | Sulfonyl | 1380 - 1420 | Strong |
| Symmetric SO₂ Stretch | Sulfonyl | 1170 - 1210 | Strong |
| Aromatic C-H Stretch | Phenyl Ring | 3120 - 3000 | Medium |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1400 | Medium |
| C-S Stretch | ~1010 | Medium | |
| CH₂ Scissoring | Methylene | ~1450 | Medium |
| NO₂ Wagging/Rocking | Nitro | 740 - 545 | Medium |
This table presents expected vibrational frequencies based on data from analogous compounds and general spectroscopic correlation tables.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of this compound and for gaining insights into its structural integrity through fragmentation analysis. The monoisotopic mass of the compound (C₇H₆FNO₄S) is calculated to be 219.00015 Da. uni.lu
HRMS analysis would be expected to show a prominent molecular ion peak or adducts of the molecular ion. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values for increased confidence in identification. uni.lu
The table below summarizes the predicted accurate masses for various adducts of this compound that would be targeted in an HRMS analysis.
| Adduct Ion | Molecular Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₇FNO₄S]⁺ | 220.00743 |
| [M+Na]⁺ | [C₇H₆FNNaO₄S]⁺ | 241.98937 |
| [M+K]⁺ | [C₇H₆FKNO₄S]⁺ | 257.96331 |
| [M+NH₄]⁺ | [C₇H₁₀FN₂O₄S]⁺ | 237.03397 |
| [M-H]⁻ | [C₇H₅FNO₄S]⁻ | 217.99287 |
| [M+HCOO]⁻ | [C₈H₇FNO₆S]⁻ | 263.99835 |
| [M+CH₃COO]⁻ | [C₉H₉FNO₆S]⁻ | 278.01400 |
Data sourced from PubChem. uni.lu
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The primary chromophore in this compound is the 4-nitrophenyl group.
The UV-Vis spectrum of compounds containing the 4-nitrophenyl chromophore is typically characterized by strong absorption bands corresponding to π → π* and n → π* electronic transitions. While a specific experimental spectrum for this compound is not available, the spectrum of the closely related 4-nitrophenol (B140041) can provide a good indication of the expected absorption profile. nsf.gov
In neutral or acidic solutions, 4-nitrophenol exhibits a strong absorption maximum (λ_max) around 315-320 nm. nsf.gov This is attributed to a π → π* transition within the nitrophenyl system. Upon deprotonation to the 4-nitrophenolate (B89219) ion, a significant bathochromic (red) shift is observed, with the λ_max moving to approximately 400-405 nm. nsf.gov This shift is due to the increased electron-donating ability of the phenolate (B1203915) oxygen, which extends the conjugation and lowers the energy of the electronic transition.
For this compound, the electron-withdrawing nature of the methanesulfonyl fluoride group attached to the phenyl ring will influence the precise position of the absorption maxima. It is expected to exhibit a strong absorption band in the UV region, characteristic of the π → π* transition of the substituted benzene ring. A weaker n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group, may also be observed, often as a shoulder on the main absorption band.
The table below summarizes the expected electronic transitions for this compound based on the well-characterized 4-nitrophenyl chromophore.
| Transition Type | Chromophore | Expected λ_max Range (nm) | Molar Absorptivity (ε) |
| π → π | 4-Nitrophenyl group | ~300 - 340 | High |
| n → π | Nitro group | ~380 - 420 | Low |
This table presents expected absorption maxima based on data from analogous compounds containing the 4-nitrophenyl chromophore.
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the molecular properties of (4-Nitrophenyl)methanesulfonyl fluoride (B91410). These methods model the behavior of electrons to predict the molecule's structure, stability, and reactivity from first principles.
The electronic architecture of (4-Nitrophenyl)methanesulfonyl fluoride is dominated by the interplay between the strongly electron-withdrawing p-nitro group (-NO₂) and the sulfonyl fluoride moiety (-SO₂F). DFT calculations are employed to precisely map this electronic landscape.
Electronic Structure and Charge Distribution : The nitro group significantly polarizes the benzene (B151609) ring, drawing electron density away from it. This effect is compounded by the sulfonyl group. Computational methods can generate electrostatic potential maps, which visualize the charge distribution across the molecule. In such a map for this compound, regions of high positive charge (electron deficiency) would be expected around the sulfur atom and the hydrogens of the methylene (B1212753) bridge, while negative charge would be concentrated on the oxygen atoms of the nitro and sulfonyl groups. Studies on related substituted nitrophenyl esters have shown a direct correlation between the charge density at reactive centers and hydrolysis rates. semanticscholar.org Similarly, analyses of compounds like N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide reveal how substituents dictate molecular geometry and intramolecular bonding through electronic effects. nih.gov
Molecular Orbitals : The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of chemical reactivity. For this compound, the HOMO is expected to be located primarily on the nitrophenyl ring, while the LUMO would likely be centered there as well, but with significant contribution from the S-C antibonding orbital, making the sulfur atom a primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. Computational approaches like the analysis of condensed Fukui functions can further refine predictions of reactivity, identifying specific atoms with the highest propensity for electrophilic or nucleophilic attack. mdpi.com
A summary of expected charge distribution is presented below.
| Molecular Region | Expected Partial Charge | Reasoning |
|---|---|---|
| Nitro Group (O atoms) | Strongly Negative | High electronegativity of oxygen and resonance delocalization. |
| Sulfonyl Group (O atoms) | Strongly Negative | High electronegativity of oxygen atoms double-bonded to sulfur. |
| Sulfonyl Group (S atom) | Strongly Positive | Bonded to three highly electronegative atoms (2xO, 1xF). |
| Phenyl Ring | Positive / Electron Deficient | Strong electron-withdrawing effect of the para-nitro group. |
| Fluorine Atom | Negative | Highest electronegativity of all elements. |
Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. By simulating the molecule's response to electromagnetic radiation, these methods can calculate vibrational frequencies (IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Vibrational Spectroscopy : DFT calculations can predict the vibrational modes of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. For instance, calculations on analogous molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have shown excellent agreement between DFT-predicted frequencies and experimental spectra, allowing for precise assignment of bands corresponding to C-F, C=O, and N-O stretching and bending modes. researchgate.net For the target compound, characteristic frequencies for the S=O (asymmetric and symmetric stretching), S-F, and N-O₂ groups would be predicted with high accuracy.
NMR Spectroscopy : The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is another key application. Calculations determine the isotropic magnetic shielding around each nucleus, which is then converted to a chemical shift value. Studies on complex organic molecules like mono-hydroxyflavones have demonstrated the ability of DFT models to accurately reproduce experimental ¹³C-NMR shifts, providing insight into the electronic environment of each carbon atom. mdpi.com
Ion Mobility Spectrometry : While not a traditional spectroscopic method, predicted collision cross-section (CCS) values are computationally derived parameters that relate to a molecule's size, shape, and charge in the gas phase. These values are increasingly used in conjunction with mass spectrometry. Public databases provide predicted CCS values for this compound adducts, offering a computational snapshot of its gas-phase ion structure. uni.lu
The table below shows computationally predicted collision cross-section (CCS) values for various adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 220.00743 | 138.5 |
| [M+Na]⁺ | 241.98937 | 146.9 |
| [M-H]⁻ | 217.99287 | 141.5 |
| [M+NH₄]⁺ | 237.03397 | 156.4 |
| [M+K]⁺ | 257.96331 | 140.2 |
Reaction Mechanism Elucidation via Transition State Calculations
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, products, and the transition states that connect them, a detailed picture of the reaction pathway can be constructed. This is particularly relevant for understanding how this compound acts as a covalent inhibitor by reacting with biological nucleophiles. researchgate.netrsc.org
The potential energy surface (PES) is a conceptual map that relates the energy of a molecular system to its geometry. For a chemical reaction, the lowest energy path across this surface is the reaction coordinate.
Computational chemists map this pathway by identifying and calculating the structures and energies of all relevant stationary points:
Reactants and Products : The starting and ending points of the reaction.
Intermediates : Stable, but often short-lived, species formed during the reaction.
Transition States (TS) : The highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome.
Methodologies like DFT are used to perform geometry optimizations to locate these stationary points. For example, a computational study on the formation of aryl sulfonyl fluorides via a bismuth catalyst successfully characterized the entire catalytic cycle, identifying key intermediates and transition states for transmetallation, SO₂ insertion, and product formation. nih.gov Similarly, theoretical studies on the hydrolysis of p-nitrophenyl sulfate (B86663) have generated detailed free energy surfaces to map the reaction pathway and identify the associative or dissociative nature of the transition state. nih.gov These approaches would be directly applicable to studying the reaction of this compound with, for example, the side chain of a tyrosine or lysine (B10760008) residue. acs.org
Once the potential energy surface is mapped, crucial kinetic and thermodynamic parameters can be extracted.
Kinetic Parameters : The energy difference between the reactants and the highest-energy transition state defines the activation energy barrier (ΔG‡ or ΔEₐ). A lower activation barrier corresponds to a faster reaction rate. The study on Bi(III)-catalyzed aryl sulfonyl fluoride synthesis, for instance, calculated low insertion barriers (e.g., 17.5 kcal/mol) to demonstrate the kinetic feasibility of the proposed mechanism. nih.gov Furthermore, theoretical investigations into sulfate and phosphate (B84403) ester hydrolysis have successfully reproduced experimentally observed activation barriers and entropies, validating the computational models. nih.gov
The table below illustrates the types of data obtained from transition state calculations for related reactions.
| Parameter | Symbol | Significance | Example Computational Finding |
|---|---|---|---|
| Activation Energy | ΔG‡ or ΔEₐ | The energy barrier for the reaction; determines reaction rate. | Low insertion barriers (<17.5 kcal/mol) suggest a kinetically feasible step. nih.gov |
| Enthalpy of Reaction | ΔH | The net heat change of the reaction (exothermic/endothermic). | Calorimetric and computational studies determine reaction enthalpies. researchgate.net |
| Entropy of Activation | ΔS‡ | The change in disorder on going from reactant to transition state. | Calculated values help distinguish between associative vs. dissociative mechanisms. nih.gov |
Conformational Analysis and Energetic Landscapes
This compound possesses conformational flexibility due to rotation around its single bonds, primarily the C(aryl)-CH₂ bond and the CH₂-S bond. Conformational analysis uses computational methods to explore these different spatial arrangements, identify the most stable conformers, and determine the energy barriers for interconversion.
The process involves systematically rotating specific dihedral (torsion) angles and calculating the potential energy at each step. This generates an energetic landscape, a plot of energy versus the dihedral angle(s), which reveals the low-energy valleys (stable conformers) and the high-energy peaks (rotational barriers).
For example, a computational analysis of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide provided precise torsion angles (e.g., S1—N2—C3—C4 = 82.83°) that define the molecule's three-dimensional shape in its crystalline state. nih.gov In a broader study on mono-hydroxyflavones, DFT calculations were used to determine the relative stabilities of different isomers and the dihedral angles between the ring systems, finding energy differences of up to 33.13 kJ/mol between the most and least stable forms. mdpi.com For this compound, such an analysis would reveal the preferred orientation of the sulfonyl fluoride group relative to the phenyl ring and the energetic cost of rotation away from this minimum-energy conformation.
The table below outlines the key dihedral angles in this compound that would be the focus of a conformational analysis.
| Dihedral Angle | Atoms Involved | Significance |
|---|---|---|
| τ₁ | C(ortho)-C(ipso)-C(methylene)-S | Determines the orientation of the methanesulfonyl fluoride group relative to the plane of the phenyl ring. |
| τ₂ | C(ipso)-C(methylene)-S-F | Defines the rotational position of the fluorine atom relative to the phenyl ring. |
| τ₃ | C(ipso)-C(methylene)-S=O | Defines the rotational position of the sulfonyl oxygen atoms relative to the phenyl ring. |
Applications in Chemical Synthesis and As Molecular Probes
Reagent in Diverse Organic Functionalization Strategies
(4-Nitrophenyl)methanesulfonyl fluoride (B91410) has proven to be a valuable tool for the introduction of sulfonyl groups into organic molecules. This reactivity is central to its application in constructing complex chemical architectures.
Introduction of Sulfonyl Groups into Organic Molecules
The primary application of (4-Nitrophenyl)methanesulfonyl fluoride in chemical synthesis is as a precursor for the introduction of the (4-nitrophenyl)methanesulfonyl moiety into other organic compounds. This is prominently achieved through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction that involves the reaction of a sulfonyl fluoride with a nucleophile.
Recent research has demonstrated the efficacy of this compound in reacting with trimethylsilyl (B98337) (TMS)-protected amines to form sulfonamides. acs.orgresearchgate.netnih.gov This reaction can be significantly accelerated through the use of Lewis acid catalysts, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). acs.orgresearchgate.netnih.gov The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack. acs.orgresearchgate.netnih.gov
In a notable study, the reaction of this compound with TMS-morpholine in the presence of a calcium catalyst resulted in a quantitative yield of the corresponding sulfonamide. acs.orgresearchgate.net This high reactivity, attributed to the activating effect of the nitro group, underscores the utility of this reagent for the efficient construction of S-N bonds. acs.orgresearchgate.netnih.gov The reaction progress can be monitored by 19F NMR spectroscopy, which shows the formation of trimethylsilyl fluoride (TMSF) as a byproduct. acs.orgnih.govresearchgate.net
The table below summarizes the key findings from a study on Lewis acid-catalyzed SuFEx reactions involving this compound.
| Reactants | Catalyst | Product | Yield | Reference |
| This compound + TMS-morpholine | Ca(NTf₂)₂ | 4-((4-Nitrophenyl)methylsulfonyl)morpholine | Quantitative | acs.orgresearchgate.net |
| This compound + TMS-morpholine | None | 4-((4-Nitrophenyl)methylsulfonyl)morpholine | Significant formation | acs.orgresearchgate.netnih.gov |
Utilization in Protection/Deprotection Strategies
Development of Linkers and Scaffolds for Chemical Architecture
The ability of this compound to participate in efficient SuFEx click chemistry reactions makes it a candidate for the development of bifunctional linkers and molecular scaffolds. The sulfonyl fluoride can serve as a reactive handle to connect with one molecular component, while the nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine and subsequent derivatization. However, specific examples of complex linkers or scaffolds synthesized from this compound are not extensively documented in current literature.
Applications in Materials Chemistry and Polymer Science
The incorporation of sulfonyl groups can influence the properties of polymers and materials. While there are general references to the use of sulfonyl fluorides in polymer synthesis, specific studies detailing the use of this compound to create novel polymers or materials with tailored properties are limited. researchgate.netarctomsci.com
Design and Mechanistic Study of Enzyme Inhibitors and Activity-Based Probes (Strictly in vitro, non-human, focusing on chemical interaction)
The reactivity of sulfonyl fluorides towards nucleophilic amino acid residues has positioned them as valuable tools for designing enzyme inhibitors and activity-based probes. Although much of the detailed mechanistic work has been conducted on the parent compound, methanesulfonyl fluoride (MSF), the principles are applicable to its derivatives.
Mechanism of Covalent Adduct Formation with Active Site Residues
This compound is expected to act as an irreversible inhibitor of serine proteases and other enzymes with a reactive serine residue in their active site. The mechanism of inhibition involves the nucleophilic attack of the hydroxyl group of the active site serine on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable, covalent sulfonyl-enzyme adduct, effectively inactivating the enzyme. The fluoride ion is displaced in this process.
The presence of the 4-nitrobenzyl group is anticipated to influence the binding affinity and reactivity of the compound within the enzyme's active site compared to unsubstituted methanesulfonyl fluoride. Kinetic and crystallographic studies on related compounds, such as methanesulfonyl fluoride with acetylcholinesterase, have shown that the sulfonylated serine is structurally similar to the "aged" state of organophosphate-inhibited enzymes. acs.org This covalent modification is typically irreversible under physiological conditions. acs.org
In Vitro Enzyme Kinetics and Mechanistic Inhibition Studies (e.g., determination of Ki, inactivation rates with purified enzymes)
Sulfonyl fluorides are a well-established class of irreversible inhibitors of serine proteases and other hydrolases. Their mechanism of action involves the covalent modification of a catalytically active serine, threonine, or tyrosine residue in the enzyme's active site. The electrophilic sulfur atom of the sulfonyl fluoride is attacked by the hydroxyl group of the amino acid, leading to the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion.
While specific kinetic data such as the inhibition constant (K_i) and inactivation rates for this compound are not extensively detailed in the available literature, the principles of its interaction can be inferred from studies of related sulfonyl fluorides. For instance, research on various sulfonyl fluoride derivatives has demonstrated that the rate of enzyme inactivation is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups, such as the nitro group in this compound, are known to increase the electrophilicity of the sulfur atom, thereby enhancing the rate of reaction with nucleophilic residues in the enzyme's active site.
Studies on other sulfonyl fluorides, such as dienyl sulphonyl fluorides, have determined inhibitory constants (K_i) and IC_50_ values against enzymes like butyrylcholinesterase (BuChE). nih.govsemanticscholar.org For example, a series of δ-aryl-1,3-dienesulfonyl fluorides were evaluated, with some compounds exhibiting K_i_ values in the nanomolar range. semanticscholar.org This highlights the potential for fine-tuning the inhibitory potency of sulfonyl fluorides through structural modifications. The general mechanism for the inactivation of serine proteases by sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) is well-documented, involving the formation of a covalent bond with the active site serine. wur.nl
Structure-Reactivity Relationships in Enzyme Binding (chemical aspects)
The chemical structure of a sulfonyl fluoride inhibitor plays a critical role in its binding affinity and reactivity towards a target enzyme. The relationship between the structure and activity of these compounds is governed by several chemical aspects:
Electronic Effects : The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring in this compound significantly influences its reactivity. This group enhances the electrophilic character of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack by amino acid residues in the enzyme's active site. This increased reactivity can lead to a more rapid rate of enzyme inactivation compared to unsubstituted or electron-donating group-substituted analogs. Studies on dienyl sulphonyl fluorides have shown that the nature and position of substituents on the aryl ring have a profound impact on their inhibitory activity against butyrylcholinesterase. nih.govsemanticscholar.org
Leaving Group Ability : The fluoride ion is an excellent leaving group, which facilitates the nucleophilic substitution reaction at the sulfur center. This property is crucial for the covalent modification of the enzyme. The stability of the sulfonyl-enzyme adduct formed contributes to the irreversible nature of the inhibition.
Research on a variety of sulfonyl fluorides has established clear structure-activity relationships (SAR). For example, in a series of dienyl sulphonyl fluorides, the inhibitory potency against BuChE was found to be dependent on the substituents on the δ-aryl ring, with ortho-substituted compounds generally showing higher activity. nih.govsemanticscholar.org
Use as Model Systems for General Chemical Reactivity Studies
The well-defined reactivity of sulfonyl fluorides, which can be systematically tuned by altering their electronic and steric properties, makes them excellent model systems for studying fundamental principles of chemical reactivity. This compound, with its activated sulfonyl fluoride group, has been utilized in studies of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click reactions for the synthesis of complex molecules. acs.orgnih.govresearchgate.netresearchgate.net
In these studies, this compound serves as a reactive electrophile. For instance, its reaction with silylated amines to form sulfonamides has been investigated. acs.orgnih.govresearchgate.net Notably, due to the activating effect of the para-nitro group, this compound can react to form sulfonamides in high yield even without a catalyst, in contrast to less activated sulfonyl fluorides that require catalytic activation. acs.orgnih.govresearchgate.net The progress of such reactions has been monitored using techniques like 19F NMR spectroscopy, which allows for the direct observation of the consumption of the sulfonyl fluoride and the formation of the fluoride ion product. acs.orgnih.govresearchgate.net
These investigations provide valuable insights into reaction mechanisms, the role of catalysts, and the influence of substrate structure on reactivity. The predictable and high-yielding nature of these reactions with model compounds like this compound underpins their broader application in drug discovery, materials science, and bioconjugation.
Analogues, Derivatives, and Structure Reactivity Relationships
Synthesis of Structurally Related Sulfonyl Fluorides and Analogues
The synthesis of (4-Nitrophenyl)methanesulfonyl fluoride (B91410) analogues, which feature various substituents on the phenyl ring, can be achieved through several established synthetic routes. These methods often start from corresponding sulfonic acids, sulfonyl chlorides, or thiols. acs.orgnih.gov A common and versatile approach involves the conversion of substituted benzylsulfonyl chlorides to their corresponding fluorides. This halogen exchange (Halex) reaction is typically performed using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2). acs.org
Another powerful method is the direct synthesis from sulfonic acids, which are often commercially available or readily prepared. Recent advancements have enabled a one-pot, two-step procedure where the sulfonic acid is first converted to the sulfonyl chloride in situ using reagents like cyanuric chloride, followed by the addition of a fluoride source. nih.gov Furthermore, methods starting from Grignard reagents and reacting them with sulfuryl fluoride (SO2F2) have been developed, offering a direct route to both aryl and alkyl sulfonyl fluorides. acs.org Photocatalysis has also emerged as a mild and efficient alternative for the synthesis of alkyl-substituted sulfonyl fluorides. nih.gov
For the synthesis of (4-Nitrophenyl)methanesulfonyl fluoride analogues, one would typically start with the appropriately substituted toluene (B28343) derivative, which can be halogenated at the benzylic position and subsequently converted to the corresponding thiol or sulfonic acid. The table below illustrates a series of representative analogues that can be synthesized using these methodologies to explore structure-reactivity relationships.
| Compound Name | Substituent (X) | Starting Material Example | Potential Synthetic Route |
|---|---|---|---|
| This compound | -NO₂ | 4-Nitrotoluene (B166481) | Benzylic bromination, conversion to thiol, oxidation to sulfonyl chloride, then fluorination. |
| (4-Methoxyphenyl)methanesulfonyl fluoride | -OCH₃ | 4-Methoxytoluene | Similar to the -NO₂ analogue. |
| Phenylmethanesulfonyl fluoride (PMSF) | -H | Toluene | Commercially available, or synthesized via sulfonation of toluene and subsequent conversion. mpbio.com |
| (4-Chlorophenyl)methanesulfonyl fluoride | -Cl | 4-Chlorotoluene | Similar to the -NO₂ analogue. |
| (4-Aminophenyl)methanesulfonyl fluoride | -NH₂ | 4-Nitrotoluene | Synthesis of the nitro analogue followed by reduction of the nitro group. |
Comparative Reactivity Studies of Derivatives
The reactivity of the sulfonyl fluoride group is significantly influenced by the electronic nature of the substituents on the phenyl ring. In the case of this compound and its derivatives, the substituent 'X' at the para position can either donate or withdraw electron density, thereby modulating the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety.
Electron-withdrawing groups, such as the nitro group (-NO₂), increase the electrophilicity of the sulfur atom, making the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the methoxy (B1213986) group (-OCH₃), decrease the electrophilicity and thus the reactivity. This trend is a cornerstone of structure-activity relationship studies.
Comparative reactivity can be assessed through various means, including hydrolysis rates, reaction rates with common nucleophiles (e.g., amines, thiols), or by monitoring the covalent modification of biomolecules. nih.govacs.org For instance, studies on the hydrolysis of benzenesulfonyl fluorides have demonstrated that electron-withdrawing substituents accelerate the reaction. sigmaaldrich.com While sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts, the electronic effects of the substituents remain a critical factor in their reactivity profile. sigmaaldrich.com
The reactivity of these compounds is not only of academic interest but also has practical implications in fields like chemical biology, where sulfonyl fluorides are used as covalent probes to react with nucleophilic residues in proteins. libretexts.org The ability to tune the reactivity by modifying the substituents allows for the design of probes with specific reactivity profiles.
| Derivative | Substituent (X) | Expected Relative Reactivity towards Nucleophiles | Rationale |
|---|---|---|---|
| This compound | -NO₂ | High | Strong electron-withdrawing group increases the electrophilicity of the sulfur atom. |
| (4-Chlorophenyl)methanesulfonyl fluoride | -Cl | Moderate | Inductively electron-withdrawing, increasing reactivity compared to the unsubstituted analogue. |
| Phenylmethanesulfonyl fluoride (PMSF) | -H | Baseline | Reference compound with no electronic perturbation from a substituent. mpbio.com |
| (4-Methoxyphenyl)methanesulfonyl fluoride | -OCH₃ | Low | Electron-donating group by resonance, decreasing the electrophilicity of the sulfur atom. |
| (4-Aminophenyl)methanesulfonyl fluoride | -NH₂ | Very Low | Strong electron-donating group significantly reduces the electrophilicity of the sulfur atom. |
Systematic Exploration of Substituent Effects on Reactivity (e.g., Hammett correlations)
A quantitative method to explore the effect of substituents on the reactivity of aromatic compounds is through the Hammett equation, which relates the reaction rate or equilibrium constant of a series of substituted compounds to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which is characteristic of the reaction and its sensitivity to electronic effects).
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or decrease in positive charge) in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups.
While a specific Hammett plot for the hydrolysis or aminolysis of this compound and its direct analogues is not readily found in the literature, studies on related systems provide valuable insights. For example, the hydrolysis of substituted thiophene-2-sulfonyl chlorides and bromides has been shown to exhibit a U-shaped Hammett plot. psu.edu This non-linear behavior suggests a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied from strongly electron-donating to strongly electron-withdrawing. psu.edu For reactions in water-rich solvents, a loose, Sₙ2-like transition state is favored, while in less polar solvents like acetone-water mixtures, a tighter transition state with more bond-making becomes dominant. psu.edu
For the phenylmethanesulfonyl fluoride series, it is anticipated that electron-withdrawing groups would generally increase the rate of nucleophilic substitution, leading to a positive ρ value. The methylene (B1212753) spacer between the phenyl ring and the sulfonyl group would likely dampen the electronic effects of the substituents compared to a direct connection as in benzenesulfonyl fluorides, resulting in a smaller ρ value.
Development of Libraries and Screening for Chemical Reactivity
The unique reactivity profile of sulfonyl fluorides, combining relative stability with the ability to covalently modify a range of nucleophiles, has made them attractive scaffolds for the development of chemical libraries. acs.orgnih.gov These libraries are particularly valuable in drug discovery and chemical biology for the identification of novel covalent inhibitors and probes. libretexts.org
The development of a library based on the this compound scaffold would involve the parallel synthesis of a diverse set of analogues with various substituents on the phenyl ring. High-throughput synthesis methods can be employed to generate a large number of compounds efficiently.
Once the library is synthesized, it can be screened for chemical reactivity against a panel of targets. In the context of drug discovery, this often involves screening against purified proteins to identify compounds that covalently modify specific amino acid residues, such as serine, threonine, tyrosine, lysine (B10760008), or histidine. libretexts.org Screening methods typically employ mass spectrometry to detect the covalent modification of the target protein. nih.gov
The reactivity data obtained from such screens can be used to build structure-activity relationships, guiding the design of more potent and selective compounds. For example, a library of sulfonyl fluoride fragments has been successfully screened to identify hits for various protein targets, demonstrating the power of this approach in ligand discovery. nih.gov
Future Perspectives and Emerging Research Directions
Integration into Automated Synthesis Platforms
The principles of high-throughput synthesis and screening are increasingly being applied to complex molecule construction. The integration of sulfonyl fluoride (B91410) chemistry into automated platforms represents a significant leap forward. While automated synthesis has been demonstrated for processes like the copper-mediated radiofluorination of aryl pinacol (B44631) boronates on platforms such as the TRACERlab FXFE Pro, the adaptation of these systems for the synthesis of compounds like (4-Nitrophenyl)methanesulfonyl fluoride and its derivatives is a logical next step. researchgate.net
Automated platforms could facilitate the rapid generation of libraries based on the this compound scaffold. By systematically varying substituents on the aromatic ring or modifying the methylene (B1212753) bridge, researchers could quickly produce a diverse set of analogs for screening in various assays. This approach would accelerate the discovery of molecules with optimized properties, whether for materials science or as biological probes. The development of robust, automated protocols would bypass the need for traditional, time-consuming manual synthesis, enabling the exploration of a much larger chemical space. eurekalert.orggrantome.com
Table 1: Potential Applications of Automated Synthesis for this compound Derivatives
| Application Area | Benefit of Automation | Key Parameters for Variation |
| Drug Discovery | Rapid generation of covalent inhibitor libraries | Substituents on the phenyl ring, linker modifications |
| Materials Science | High-throughput synthesis of novel polymers | Functional groups for polymerization |
| Chemical Biology | Creation of diverse chemical probe sets | Incorporation of reporter tags (fluorophores, biotin) |
Exploration of Novel Reaction Environments and Conditions
The field of SuFEx chemistry is continually evolving, with a focus on developing more efficient, greener, and versatile reaction protocols. eurekalert.org Future research will likely apply these novel conditions to the synthesis and reactions of this compound. Emerging techniques such as photocatalysis and electrocatalysis are being explored for the formation of S(VI)-F bonds, offering potentially milder and more selective synthetic routes that avoid harsh reagents. eurekalert.org
Furthermore, the development of new SuFEx linkers and hubs, such as SOF₄-derived iminosulfur oxydifluorides and sulfondiimidoyl fluorides, expands the range of possible transformations. eurekalert.orgoup.com Applying these new connectors to the (4-nitrophenyl)methane backbone could yield novel classes of compounds with unique reactivity and properties. Research into one-pot, multi-component reactions is also gaining traction, as demonstrated by the synthesis of complex heterocyclic systems incorporating a vinyl sulfonyl fluoride. researchgate.net Adapting such strategies could allow for the efficient, single-step construction of complex molecules from a this compound starting material.
Advanced Characterization Techniques for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of reactions involving this compound is crucial for its development and application. Advanced characterization techniques that allow for real-time, in situ monitoring are becoming indispensable. For instance, spectroscopic analysis using fluoride-dependent fluorogenic probes like DPF (a coumarin-based sensor) can be employed to measure the intrinsic reactivity of sulfonyl fluorides by detecting fluoride ion release during a reaction. mdpi.com This method could be used to precisely quantify the reactivity of this compound towards various nucleophiles under physiological conditions. mdpi.com
Mass spectrometry is another powerful tool, particularly for identifying the products of reactions between sulfonyl fluoride probes and biological macromolecules. In fragment screening approaches, mass spectrometry can identify proteins that have been covalently labeled by a sulfonyl fluoride-containing fragment, even in cases of weak binding interactions. nih.gov These techniques provide detailed insights into reaction progress and selectivity, which is essential for optimizing reaction conditions and designing more effective chemical probes. mdpi.com
Table 2: Advanced Techniques for Monitoring this compound Reactions
| Technique | Information Gained | Application Example |
| Fluorogenic Probes (e.g., DPF) | Real-time reaction kinetics, intrinsic reactivity | Measuring the rate of hydrolysis or reaction with a tyrosine surrogate. mdpi.com |
| Mass Spectrometry | Identification of covalent adducts, target engagement | Confirming the labeling of specific amino acid residues in a protein by a this compound-based probe. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of products, reaction monitoring | Following the conversion of reactants to products in real-time. |
Design of Next-Generation Chemical Probes and Reagents
The sulfonyl fluoride group is considered a "privileged" electrophilic warhead in chemical biology due to its unique reactivity profile. rsc.orgsigmaaldrich.com Unlike more common covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), serine, threonine, and histidine, in a context-specific manner. rsc.orgsigmaaldrich.com This versatility makes this compound an excellent starting point for designing next-generation chemical probes and covalent inhibitors.
Future work will focus on leveraging SuFEx click chemistry to design highly selective probes. acs.orgacs.org By attaching specific targeting moieties to the this compound core, researchers can direct the reactive sulfonyl fluoride group to the binding site of a protein of interest, enabling selective covalent modification. acs.orgoup.com This strategy is being used to develop covalent inhibitors for enzymes and to block protein-protein interactions. nih.gov
The concept of "Sulfonyl Fluoride Bits" (SuFBits) represents another emerging direction. nih.gov This fragment-based screening approach involves creating a library of small molecules, each containing the sulfonyl fluoride warhead. nih.govresearchgate.net These fragments can be screened against protein targets, with successful "hits" identified by mass spectrometry. The this compound structure could serve as a core component in such a library, providing a platform for discovering new ligands for a wide range of proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
